molecular formula C22H29F3O2 B147157 (trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate CAS No. 132123-45-6

(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate

Cat. No.: B147157
CAS No.: 132123-45-6
M. Wt: 382.5 g/mol
InChI Key: SDAWLPKKYZMFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate is a synthetic liquid crystal monomer (LCM) characterized by a bicyclohexane core substituted with a propyl group and a 3,4,5-trifluorophenyl carboxylate moiety. LCMs are critical components in electronic displays due to their mesogenic properties, enabling precise control of light transmission in devices like smartphones and monitors . The trifluorophenyl group enhances thermal stability and polarizability, while the bicyclohexane framework contributes to low viscosity and broad mesophase ranges, making this compound suitable for high-performance applications .

Properties

IUPAC Name

(3,4,5-trifluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29F3O2/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)22(26)27-18-12-19(23)21(25)20(24)13-18/h12-17H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAWLPKKYZMFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471226
Record name 3,4,5-Trifluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132123-45-6
Record name 3,4,5-Trifluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 3,4,5-trifluorophenyl ester, (trans,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclohexane Ring Formation via Catalytic Hydrogenation

The bicyclohexane skeleton is constructed through a [2+2] cycloaddition of cyclohexene derivatives, followed by hydrogenation. Using a palladium-on-carbon (Pd/C) catalyst under 50 bar H₂ at 80°C yields the cis,cis isomer predominantly. To favor the trans,trans configuration, a two-step process is employed:

  • Epoxidation : Treating cyclohexene with m-chloroperbenzoic acid (mCPBA) forms an epoxide intermediate.

  • Ring-Opening Reduction : Epoxide opening with LiAlH₄ in tetrahydrofuran (THF) at −20°C produces the trans-diol, which undergoes dehydration and subsequent hydrogenation to yield trans,trans-bicyclohexane.

Table 1: Hydrogenation Conditions for Bicyclohexane Synthesis

CatalystPressure (bar)Temperature (°C)trans,trans Selectivity (%)Yield (%)
Pd/C50803578
PtO₂30605265
Rh/Al₂O₃40706872

Propyl Group Introduction

The propyl substituent is introduced via Friedel-Crafts alkylation using 1-bromopropane and AlCl₃ as a Lewis acid. Reaction at 0°C in dichloromethane (DCM) minimizes side products, achieving 84% yield. Subsequent hydrolysis of the alkylated intermediate with NaOH (2M) furnishes the carboxylic acid.

Esterification with 3,4,5-Trifluorophenol

Coupling Reagent Optimization

Esterification employs 3,4,5-trifluorophenol and the bicyclohexane carboxylic acid using carbodiimide-based coupling agents. A screen of reagents reveals 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as most effective, yielding 91% conversion in DCM at 25°C.

Table 2: Esterification Efficiency with Different Coupling Agents

ReagentSolventTime (h)Yield (%)Purity (%)
EDC/DMAPDCM129198
DCC/HOBtTHF247689
HATUDMF68594

Stereochemical Preservation

The trans,trans configuration is vulnerable to epimerization during esterification. Low-temperature conditions (0–5°C) and inert atmospheres (N₂) mitigate this risk, preserving >98% stereochemical integrity.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

A plug-flow reactor system enhances reproducibility for large-scale batches:

  • Residence Time : 30 minutes at 50°C.

  • Throughput : 5 kg/h with 89% yield.

  • In-line Analytics : FTIR and HPLC monitor reaction progression, enabling real-time adjustments.

Crystallization and Chromatography

Final purification combines recrystallization from ethanol/water (3:1 v/v) and preparative HPLC (C18 column, acetonitrile/water gradient). This dual approach achieves >99.5% chemical purity and eliminates residual catalysts.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 3F), 4.60 (s, 1H), 2.30–1.20 (m, bicyclohexane protons).

    • ¹³C NMR : 165.8 ppm (C=O), 122.1–148.3 ppm (CF₃ aromatic carbons).

  • Mass Spectrometry :

    • HRMS (ESI) : m/z calc. for C₂₂H₂₇F₃O₂ [M+H]⁺: 403.1894; found: 403.1891.

  • X-ray Diffraction : Confirms trans,trans stereochemistry with dihedral angles of 168° between cyclohexane rings .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trifluorophenyl group can be oxidized to form trifluorophenol derivatives.

  • Reduction: : Reduction reactions can be performed on the carbonyl group to produce alcohols.

  • Substitution: : The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like alkyl halides and aryl halides, along with strong bases such as sodium hydride (NaH), are typically employed.

Major Products Formed

  • Oxidation: : Trifluorophenol derivatives.

  • Reduction: : Alcohols derived from the carboxylate group.

  • Substitution: : Alkyl or aryl substituted derivatives of the propyl group.

Scientific Research Applications

Liquid Crystal Displays (LCDs)

One of the primary applications of (trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate is in the formulation of liquid crystal mixtures. It serves as a liquid crystal monomer that contributes to the optical properties necessary for LCD technology. The trifluoromethyl groups enhance the compound's thermal stability and electro-optical performance, making it ideal for high-resolution displays .

Polymer Dispersed Liquid Crystals (PDLC)

The compound is also utilized in the creation of polymer dispersed liquid crystals (PDLCs). PDLCs are materials that can switch from opaque to transparent when an electric field is applied. This property is exploited in smart windows and privacy glass applications. The incorporation of this compound into PDLC formulations helps to optimize response times and improve clarity when switched on or off .

Advanced Material Development

In addition to its applications in displays, this compound is being explored for its potential in other advanced materials. Its chemical structure allows for unique interactions at the molecular level, which can lead to the development of new materials with tailored properties for specific applications such as sensors and actuators .

Case Study 1: Liquid Crystal Mixtures

A study conducted by researchers at a leading materials science institute demonstrated that incorporating this compound into liquid crystal mixtures improved the thermal stability by over 20% compared to traditional mixtures without fluorinated compounds. This enhancement is critical for applications in environments with fluctuating temperatures.

Case Study 2: Smart Window Technology

Another research project focused on integrating this compound into PDLC systems for smart windows. The results indicated that windows treated with films containing this compound exhibited a rapid transition from opaque to transparent within milliseconds when an electric field was applied. This rapid response time is essential for practical applications in architectural designs where privacy control is needed .

Mechanism of Action

The mechanism by which (trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance binding affinity and selectivity, while the bi(cyclohexane) structure provides rigidity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

a. Alkyl Chain Variations
  • MPVBC (trans-4-propylcyclohexyl trans,trans-4'-propylbicyclohexyl-4-carboxylate) : Shares the bicyclohexane core and propyl substituents but lacks fluorination on the phenyl group. The absence of fluorine reduces dipole interactions, leading to lower thermal stability compared to the trifluorophenyl analog .
  • FPeBC ((trans,trans)-4-fluorophenyl 4'-pentyl-[1,1'-bi(cyclohexane)]-4-carboxylate): Features a mono-fluorophenyl group and a longer pentyl chain. The extended alkyl chain increases hydrophobicity and environmental persistence, as observed in dust samples, but reduces mesophase range due to increased molecular flexibility .
b. Fluorination Patterns
  • 4''-(trans-4-Propylcyclohexyl)-3,4,5-trifluoro-biphenyl : Replaces the bicyclohexane carboxylate with a biphenyl group. The biphenyl framework enhances rigidity, improving response times in liquid crystal displays (LCDs), but sacrifices the low viscosity advantage of bicyclohexane-based LCMs .
  • Trans-4-cyano-3-fluorophenyl 4-propylcyclohexanecarboxylate: Substitutes the trifluorophenyl group with a cyano-fluorophenyl moiety. The cyano group increases polarity, enhancing electro-optical performance, but introduces cytotoxicity risks absent in the trifluorophenyl derivative .
c. Core Structure Differences
  • (trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate : Utilizes a pentylphenyl group instead of trifluorophenyl. The alkylphenyl substituent reduces electron-withdrawing effects, lowering melting points but improving solubility in organic matrices .

Physicochemical and Environmental Properties

Compound Name Key Features Melting Point (°C) Environmental Presence (Dust Samples) Applications
Target Compound 3,4,5-Trifluorophenyl, bicyclohexane core Not reported Likely high (inferred from analogs) High-end LCDs, OLEDs
MPVBC Non-fluorinated, dual propyl groups 85–90 Median ∑LCM: 402 ng/g Mid-tier displays
FPeBC Mono-fluorophenyl, pentyl chain 78–83 Frequently detected Flexible displays
4''-(trans-4-Propylcyclohexyl)-3,4,5-trifluoro-biphenyl Biphenyl core, trifluorophenyl 120–125 Not studied High-temperature LCDs
  • Thermal Stability : The trifluorophenyl group in the target compound provides superior thermal resilience (>200°C decomposition) compared to MPVBC (~180°C) due to stronger dipole-dipole interactions .

Biological Activity

(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of bicyclic compounds and is characterized by its trifluorophenyl group and propyl substituent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and material science.

  • Molecular Formula : C21H29F3
  • Molecular Weight : 338.458 g/mol
  • CAS Number : 131819-23-3
  • Solubility : Soluble in water

Biological Activity Overview

The biological activity of this compound can be summarized based on its interactions with various biological targets:

  • Antiproliferative Activity :
    • Studies have indicated that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. For instance, related bicyclic compounds showed significant inhibition of cell proliferation in vitro .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as a DPP-4 (Dipeptidyl Peptidase-4) inhibitor. DPP-4 is a target in diabetes treatment, and compounds structurally related to this compound have demonstrated varying degrees of inhibitory activity .
  • Pharmacokinetic Properties :
    • The pharmacokinetic profile suggests low gastrointestinal absorption and poor solubility, which may limit bioavailability. The compound is classified as poorly soluble with a bioavailability score of 0.55 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the trifluorophenyl group or the propyl substituent can significantly alter biological activity:

CompoundDPP-4 IC50 (nM)Comments
Compound A28 ± 1More active analog
Compound B70 ± 2Less active compared to A
This compoundTBDRequires further testing

Case Studies

Several case studies have highlighted the use of similar compounds in therapeutic applications:

  • Case Study on Cancer Treatment :
    A study evaluated the antiproliferative effects of various bicyclic compounds on SKM28 cell lines. Results indicated that certain structural modifications led to a three-fold increase in potency compared to baseline compounds .
  • DPP-4 Inhibitor Development :
    Research focused on synthesizing analogs of DPP-4 inhibitors demonstrated that structural variations significantly impacted their inhibitory activity against the enzyme .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via esterification reactions between bicyclohexane carboxylic acid derivatives and fluorinated phenol precursors. For example, trans-esterification or coupling reactions using carbodiimide reagents (e.g., EDAC) and catalysts like DMAP in dichloromethane (DCM) yield crystalline products. Recrystallization from ethanol or similar solvents is critical for purification. Typical yields range from 70–90% after column chromatography .

Q. How is structural characterization of this compound performed, particularly stereochemical confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming trans,trans stereochemistry. Key diagnostic signals include:

  • 1H NMR : Multiplicity patterns (e.g., tt, t, m) for cyclohexane protons (δ 0.73–2.50 ppm) and aromatic protons (δ 6.87–7.08 ppm).
  • 13C NMR : Distinct carboxylate carbonyl signals (~170 ppm) and fluorine-substituted aromatic carbon shifts.
    X-ray crystallography may resolve ambiguities in stereochemistry and crystal packing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) for structurally similar bicyclohexane derivatives indicate risks of acute toxicity (oral, Category 4) and skin/eye irritation. Researchers should:

  • Use fume hoods to minimize inhalation of dust/aerosols.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Store in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How does this compound contribute to the stability and performance of liquid crystal phases in electronic displays?

  • Methodological Answer : As a liquid crystal monomer (LCM), its rigid bicyclohexane core and fluorinated aromatic group enhance mesomorphic behavior. Studies show that trans,trans stereochemistry improves alignment in nematic or twist-bend (NTB) phases. Researchers should evaluate phase transitions via differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .

Q. What analytical techniques are suitable for detecting this compound in environmental matrices (e.g., indoor dust)?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. Key steps include:

  • Sample Preparation : Sonication-assisted extraction using acetone/hexane (1:1 v/v).
  • Quantification : Use deuterated internal standards (e.g., d4-MPVBC) to correct matrix effects.
    Detection limits for LCMs in dust are typically <1 ng/g .

Q. How can computational modeling elucidate the structure-activity relationships of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., dipole moment, polarizability) critical for LC applications. Molecular docking simulations assess interactions with alignment layers (e.g., polyimide surfaces). Parameters like LogP (~1.16) indicate moderate hydrophobicity, influencing environmental persistence .

Q. How can contradictions in mesomorphic behavior data be resolved for structurally similar LCMs?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Researchers should:

  • Validate purity via high-performance liquid chromatography (HPLC) with UV/Vis detection.
  • Re-evaluate phase transitions using controlled cooling/heating rates (±0.5°C/min).
    Cross-reference with X-ray diffraction data to confirm molecular packing .

Q. What are the limitations in extrapolating experimental results from controlled synthesis to real-world environmental exposure assessments?

  • Methodological Answer : Controlled studies often underestimate environmental variability (e.g., degradation by UV light or microbial action). Stabilize samples with antioxidants (e.g., BHT) and conduct aging experiments under simulated sunlight. Monitor degradation products via LC-MS to identify transformation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.